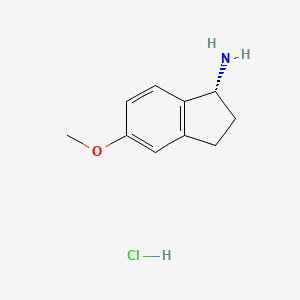
4,4-difluoro-2-hydroxy-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-difluoro-2-hydroxy-2-methylbutanoic acid is a synthetic organic compound with the molecular formula C5H8F2O3 and a molecular weight of 154.11 g/mol . This compound is known for its unique structural features, including the presence of two fluorine atoms and a hydroxyl group attached to a butanoic acid backbone. It is also referred to as a GSK-3 inhibitor, indicating its potential use in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4,4-difluoro-2-hydroxy-2-methylbutanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-difluoro-2-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4,4-difluoro-2-hydroxy-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor in biochemical assays to study enzyme functions.
Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,4-difluoro-2-hydroxy-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes. As a GSK-3 inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can affect various cellular pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-difluoro-2-hydroxybutanoic acid: Lacks the methyl group present in 4,4-difluoro-2-hydroxy-2-methylbutanoic acid.
2-hydroxy-2-methylbutanoic acid: Does not contain fluorine atoms.
4,4-difluoro-2-methylbutanoic acid: Lacks the hydroxyl group.
Uniqueness
This compound is unique due to the combination of fluorine atoms, a hydroxyl group, and a methyl group in its structure. This unique combination contributes to its specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
1824425-67-3 |
|---|---|
Formule moléculaire |
C5H8F2O3 |
Poids moléculaire |
154.11 g/mol |
Nom IUPAC |
4,4-difluoro-2-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H8F2O3/c1-5(10,4(8)9)2-3(6)7/h3,10H,2H2,1H3,(H,8,9) |
Clé InChI |
RKODEFGIEHTHGB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(F)F)(C(=O)O)O |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



